An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol
An Editorial Note: Initial searches for "6-(Dimethylamino)pyrimidin-4-ol" did not yield a conclusive chemical identifier or a consistent dataset. To provide a comprehensive and scientifically accurate technical guide, this document focuses on a closely related and well-characterized isomer, 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol (CAS No. 19810-73-2). The methodologies and principles discussed herein are broadly applicable to the characterization of similar pyrimidinol derivatives.
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to mimic endogenous purines and pyrimidines, allowing for interaction with a wide range of biological targets. A thorough understanding of the physicochemical properties of these molecules is paramount for researchers in drug discovery and development, as these properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of the physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, a representative member of this important class of compounds. We will delve into its structural and chemical identity, explore its key physicochemical parameters, and provide detailed experimental protocols for their determination.
Chemical and Structural Identity
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical characterization. This section provides the key identifiers for 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.
| Identifier | Value |
| IUPAC Name | 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol |
| CAS Number | 19810-73-2[1] |
| Molecular Formula | C₇H₁₁N₃O[1] |
| Molecular Weight | 153.18 g/mol [1] |
| Canonical SMILES | CC1=CC(=O)N=C(N1)N(C)C |
The structure of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, depicted below, features a pyrimidine ring substituted with a dimethylamino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position. The presence of both a basic dimethylamino group and an acidic hydroxyl group suggests that the molecule's properties will be significantly influenced by pH.
Caption: Chemical structure of 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the known properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.
| Property | Value |
| Melting Point | 175-176 °C[1] |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
The lack of publicly available data for several key properties highlights the importance of the experimental protocols detailed in the following section.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.
Melting Point Determination
The melting point of a solid is a fundamental physical property that provides an indication of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.
Protocol:
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the heating rate is set to a low value (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.
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Observation: The temperature at which the solid first begins to melt (the onset of liquid formation) and the temperature at which the entire solid has transitioned to a liquid are recorded. This range is reported as the melting point.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Protocol:
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Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, DMSO, and buffer solutions at various pH values.
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Sample Preparation: A known mass of the compound is added to a known volume of the solvent in a sealed vial.
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Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, determining the pKa values is crucial for understanding its ionization state at different pH values.
Protocol (Potentiometric Titration):
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, the following characteristic peaks would be expected:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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N-H stretch (if tautomer exists): Bands in the region of 3300-3500 cm⁻¹.
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C-H stretch: Peaks around 2850-3000 cm⁻¹ corresponding to the methyl and dimethylamino groups.
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C=O stretch (keto tautomer): A strong absorption around 1650-1700 cm⁻¹.[2]
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C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.[2]
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C-N stretch: Bands in the 1200-1350 cm⁻¹ region.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the dimethylamino group, and the proton on the pyrimidine ring. The chemical shifts and coupling patterns of these signals would provide valuable structural information.
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¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring, the methyl group, and the dimethylamino group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (153.18 g/mol ).
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel pyrimidine derivative like 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.
Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.
Conclusion
A thorough understanding of the physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, and indeed any novel chemical entity, is fundamental to its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the key chemical identifiers, a summary of its known properties, and detailed experimental protocols for the determination of its melting point, solubility, and pKa. Furthermore, the expected spectral characteristics in FTIR, NMR, and mass spectrometry have been outlined. By following the structured workflow presented, researchers can systematically and accurately characterize pyrimidine derivatives, thereby accelerating the drug discovery and development process.
References
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Exclusive Chemistry Ltd. (2024). 2-(Dimethylamino)-6-methyl-4-pyrimidinol. Retrieved from [Link]
